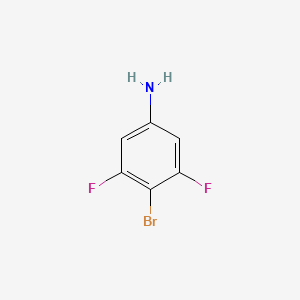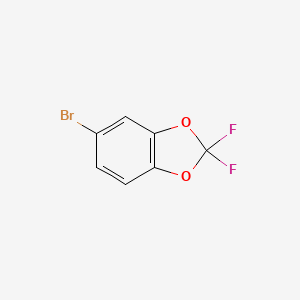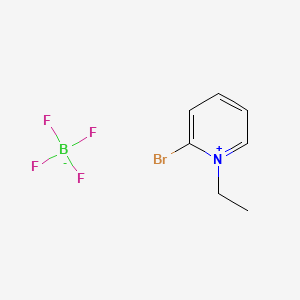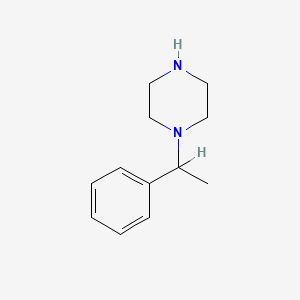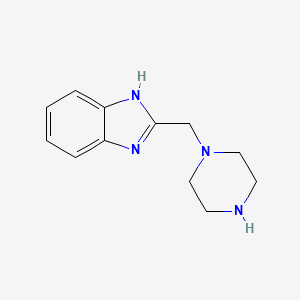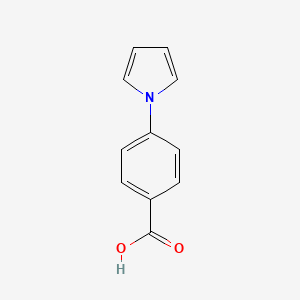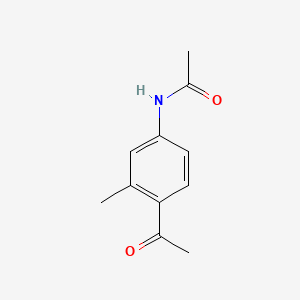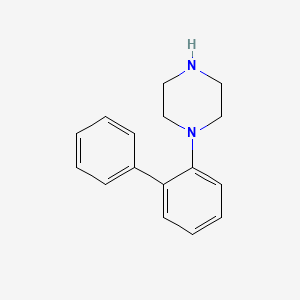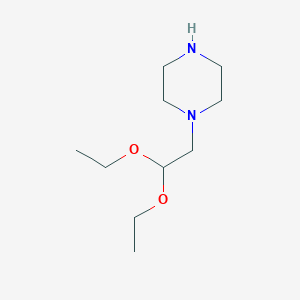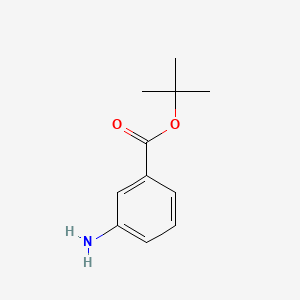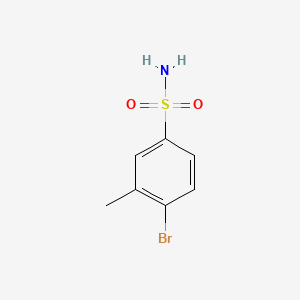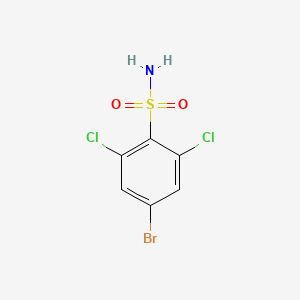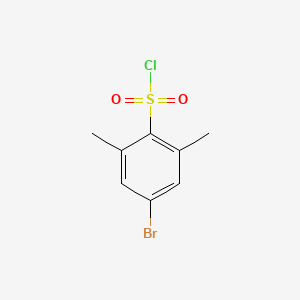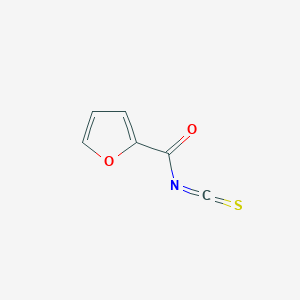
2-Furoyl isothiocyanate
Vue d'ensemble
Description
2-Furoyl isothiocyanate is a chemical compound used as a building block in the synthesis of various heterocyclic systems with potential biological activities. It is derived from 2-furoyl chloride and has been utilized to create a range of compounds, including thioureas and isothiazoles, which have been studied for their antimicrobial properties and potential as enzyme inhibitors .
Synthesis Analysis
The synthesis of 2-furoyl isothiocyanate involves the conversion of 2-furoyl chloride. This precursor has been shown to exist predominantly in the cis conformation, which is relevant to the synthesis and properties of the isothiocyanate derivative . The isothiocyanate is then used to react with various nucleophiles to produce different heterocyclic systems . Additionally, it can be reacted with primary and secondary amines to yield a series of thiourea derivatives .
Molecular Structure Analysis
The molecular structure of 2-furoyl isothiocyanate derivatives has been extensively characterized using techniques such as X-ray powder diffraction, FT-IR, Raman, and NMR spectroscopy. These studies have revealed details such as crystal structures, dihedral angles, and intramolecular hydrogen bonding patterns . Electron diffraction studies of the gaseous 2-furoyl chloride have also provided insights into the conformations and structural parameters of the precursor molecule .
Chemical Reactions Analysis
2-Furoyl isothiocyanate participates in various chemical reactions to form heterocyclic compounds. For instance, it can react with nucleophilic reagents to produce five- and six-membered heterocyclic systems . It has also been used in annulation reactions with N-(het)aroyldiazenes to generate 2-imino-1,3,4-oxadiazolines . Furthermore, reactions with diarylfurans have been explored, leading to the formation of isothiazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-furoyl isothiocyanate derivatives have been deduced from their molecular structures and synthesis products. The vibrational wave numbers, conformational preferences, and solvent effects on these properties have been computationally studied using DFT methods . The antimicrobial activities of the synthesized heterocyclic compounds suggest that the isothiocyanate derivatives possess significant biological relevance . Additionally, the antioxidant activity and potential as enzyme inhibitors have been evaluated, indicating the versatility of these compounds .
Applications De Recherche Scientifique
Antimicrobial Activity of Isothiocyanates
- Scientific Field : Microbiology
- Application Summary : Isothiocyanates (ITCs) are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales . They have been investigated for their antimicrobial activity against human pathogens .
- Methods of Application : The antimicrobial properties of ITCs are evaluated using standard microbiological techniques .
- Results : ITCs have been found to be effective against some of the most important human pathogens, including bacteria with resistant phenotypes .
Antioxidant Activity of 1-(2-Furoyl)thiourea Derivatives
- Scientific Field : Biochemistry
- Application Summary : 1-(2-Furoyl)thiourea derivatives, which can be synthesized from 2-furoyl chloride and 2-furoyl isothiocyanate, have been studied for their antioxidant activity .
- Methods of Application : These derivatives are synthesized by reacting 2-furoyl chloride with potassium thiocyanate, followed by the addition of different primary and secondary amines . Their antioxidant activity is evaluated using the DPPH radical scavenging method .
- Results : Some of the synthesized 1-(2-furoyl)thiourea derivatives have shown considerable antioxidant activity .
Synthesis of New Derivatives of Heterocyclic Compounds
- Scientific Field : Organic Chemistry
- Application Summary : 2-Furoyl isothiocyanate can be used to prepare thiosemicarbazide derivatives, which serve as starting materials for the synthesis of new systems of heterocyclic compounds . These include biologically active 1,3,4-thiodiazoles and 1,2,4-triazoles .
- Methods of Application : The thiosemicarbazide derivative is prepared by acylation of 2-cyanoacetohydrazide with 2-furoyl isothiocyanate . This derivative is then subjected to a series of heterocyclisation reactions to form the target heterocycles .
- Results : The newly synthesized derivatives were obtained in good yields and their structures were elucidated by spectral data and elemental analyses . Some of the synthesized compounds showed antimicrobial activity .
Proteomics Research
- Scientific Field : Proteomics
- Application Summary : 2-Furoyl isothiocyanate is used in proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Synthesis of New Derivatives of Heterocyclic Compounds
- Scientific Field : Organic Chemistry
- Application Summary : 2-Furoyl isothiocyanate can be used to prepare thiosemicarbazide derivatives, which serve as starting materials for the synthesis of new systems of heterocyclic compounds . These include biologically active 1,3,4-thiodiazoles and 1,2,4-triazoles .
- Methods of Application : The thiosemicarbazide derivative is prepared by acylation of 2-cyanoacetohydrazide with 2-furoyl isothiocyanate . This derivative is then subjected to a series of heterocyclisation reactions to form the target heterocycles .
- Results : The newly synthesized derivatives were obtained in good yields and their structures were elucidated by spectral data and elemental analyses . Some of the synthesized compounds showed antimicrobial activity .
Proteomics Research
- Scientific Field : Proteomics
- Application Summary : 2-Furoyl isothiocyanate is used in proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Safety And Hazards
Propriétés
IUPAC Name |
furan-2-carbonyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c8-6(7-4-10)5-2-1-3-9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQPDHJLKUOZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374703 | |
| Record name | 2-Furoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furoyl isothiocyanate | |
CAS RN |
80440-95-5, 26172-44-1 | |
| Record name | 2-Furoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furan-2-carbonyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 80440-95-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


